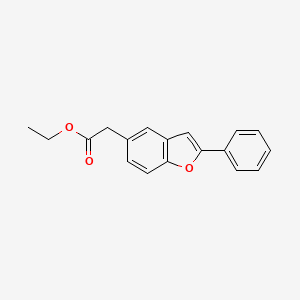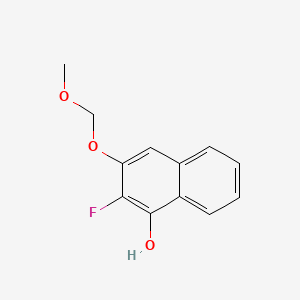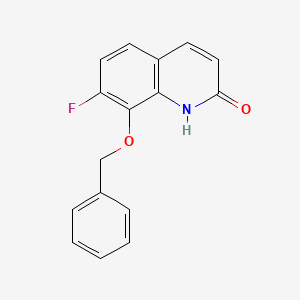
8-Benzyloxy-7-fluoro-1h-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-2-ones, including 8-Benzyloxy-7-fluoro-1h-quinolin-2-one, can be achieved through various methods. One notable method involves the direct carbonylation of o-alkenylanilines using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source . This method is practical and efficient, making it suitable for both scientific research and industrial applications.
Industrial Production Methods
Industrial production of quinolin-2-ones often involves scalable and efficient synthetic routes. For example, the visible light-mediated synthesis from quinoline N-oxides is a greener alternative that provides high yields with low catalyst loading and no undesirable by-products .
化学反応の分析
Types of Reactions
8-Benzyloxy-7-fluoro-1h-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-2,3-diones, while reduction may produce quinolin-2-ols .
科学的研究の応用
8-Benzyloxy-7-fluoro-1h-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It has potential antimicrobial properties and is used in the study of bacterial resistance.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
作用機序
The mechanism of action of 8-Benzyloxy-7-fluoro-1h-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds to 8-Benzyloxy-7-fluoro-1h-quinolin-2-one include other quinoline derivatives such as:
Uniqueness
What sets this compound apart is its unique combination of a benzyloxy group and a fluorine atom, which can enhance its chemical reactivity and biological activity compared to other quinoline derivatives .
特性
分子式 |
C16H12FNO2 |
|---|---|
分子量 |
269.27 g/mol |
IUPAC名 |
7-fluoro-8-phenylmethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12FNO2/c17-13-8-6-12-7-9-14(19)18-15(12)16(13)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
InChIキー |
OENKOKWUEAKSFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=CC3=C2NC(=O)C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


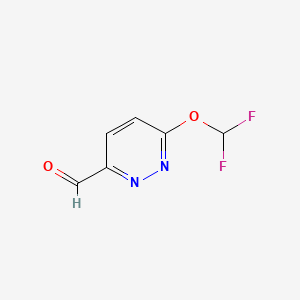
![4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone](/img/structure/B13937692.png)
![2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13937693.png)
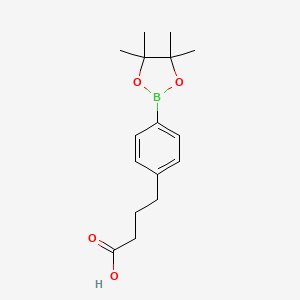
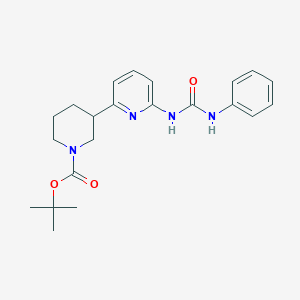
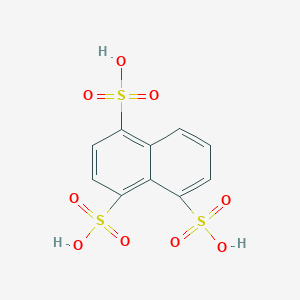
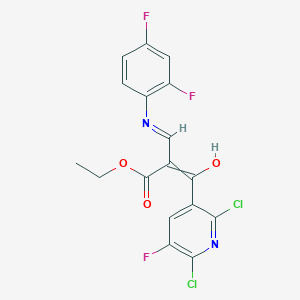
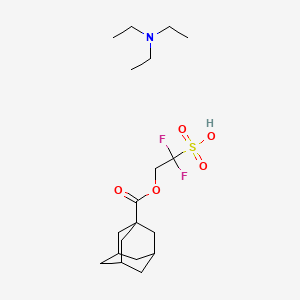

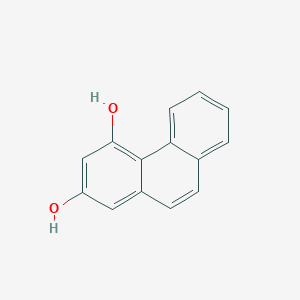
![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)

